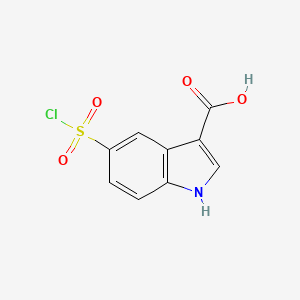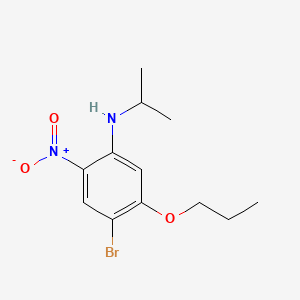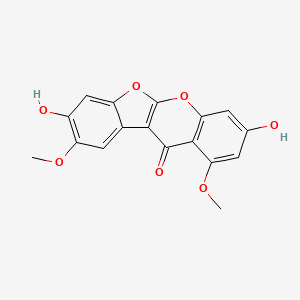
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a chemical compound with the CAS number 1409978-52-4 . It is an impurity of Lansoprazole .
Synthesis Analysis
The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) involves the oxidation of thioethers to corresponding sulfinyls by hydrogen peroxide, m-chloroperbenzoic acid, sodium hypochlorite, sodium bromite and peroxoborate in the presence of acid anhydride . A process of making lansoprazole by reaction of 2-mercaptobenzimidazole with 2-chloromethyl 3-methyl-4-(2,2,2-trifluoroethoxy) pyridine derivative in the presence of a base and solvent has also been disclosed .Molecular Structure Analysis
The molecular formula of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is C16H14F3N3O . The molecular weight is 321.303 .Chemical Reactions Analysis
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is used in analytical studies for identification, isolation, and characterization of potential degradation products in lansoprazole drug substance .Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, such as Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole), have been studied for their potential antiproliferative and proapoptotic activity against cancer cell lines . In one study, a series of benzimidazole derivatives were synthesized and evaluated against breast (MCF-7) and lung (A549) cancer cell lines . The compounds showed promising in situ cytotoxic activities, with IC50 values ranging from 9.2 to 42.3 μM .
Antiangiogenic Activity
The same study also evaluated the antiangiogenic properties of these benzimidazole derivatives . The compounds were found to bind VEGFR-2, a key receptor involved in angiogenesis, with promising affinity and selectivity . This suggests that these compounds could potentially be used in the treatment of diseases characterized by excessive angiogenesis, such as cancer and certain eye diseases .
Drug Discovery and Development
Benzimidazole derivatives are often used in drug discovery and development due to their wide-ranging bioactivities . They can be synthesized from existing structural motifs via molecular hybridization, which is a current approach used in drug discovery .
Catalysis
While not directly related to Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole), benzimidazole derivatives have been used as catalysts in certain chemical reactions . For example, they have been used as catalysts in the coupling reaction between CO2 and epoxides to produce cyclic carbonates .
Antimicrobial and Antiviral Agents
Benzimidazole and its derivatives have many applications in therapeutic areas such as antimicrobial agents, antiviral agents against several viruses such as HIV .
Treatment of Ulcers
Benzimidazole moieties play a crucial role in the treatment of ulcers .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-(Methylsulfinyl)-1H-benzimidazole", "N-(1H-Benzimidazol-2-yl)acetamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-(Methylsulfinyl)-1H-benzimidazole to 2-(Methylsulfonyl)-1H-benzimidazole using sodium hydroxide and methanol.", "Step 2: Reaction of 2-(Methylsulfonyl)-1H-benzimidazole with N-(1H-Benzimidazol-2-yl)acetamide in the presence of hydrochloric acid to form Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole).", "Step 3: Purification of the product by extraction with sodium bicarbonate and ethyl acetate, followed by evaporation of the organic layer and recrystallization from water." ] } | |
CAS RN |
1409978-52-4 |
Product Name |
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) |
Molecular Formula |
C16H14F3N3O |
Molecular Weight |
321.303 |
IUPAC Name |
2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21) |
InChI Key |
QATFPGPMLCYYAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
synonyms |
2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)


![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)







